(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several steps. One common method includes the bromination of 1,2,3,4-tetrahydroisoquinoline, followed by esterification with ethyl chloroformate. The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid .
Chemical Reactions Analysis
(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the de-brominated product.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Researchers explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(S)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: This compound has a chloro group instead of a bromo group.
Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: This compound lacks the hydrochloride salt form.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C12H15BrClNO2 |
---|---|
Molecular Weight |
320.61 g/mol |
IUPAC Name |
ethyl (3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13;/h3-5,11,14H,2,6-7H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
SFLZNIBTGLYIEX-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Br.Cl |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl |
Origin of Product |
United States |
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